Eremanthin

Description

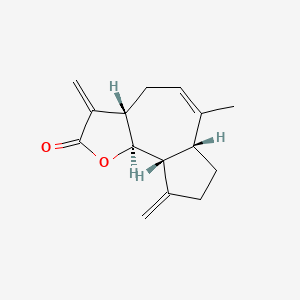

Structure

2D Structure

3D Structure

Properties

CAS No. |

37936-58-6 |

|---|---|

Molecular Formula |

C15H18O2 |

Molecular Weight |

230.3 g/mol |

IUPAC Name |

(3aS,6aR,9aR,9bS)-6-methyl-3,9-dimethylidene-4,6a,7,8,9a,9b-hexahydro-3aH-azuleno[4,5-b]furan-2-one |

InChI |

InChI=1S/C15H18O2/c1-8-4-7-12-10(3)15(16)17-14(12)13-9(2)5-6-11(8)13/h4,11-14H,2-3,5-7H2,1H3/t11-,12-,13-,14-/m0/s1 |

InChI Key |

BWRZDLYJNURUHS-XUXIUFHCSA-N |

SMILES |

CC1=CCC2C(C3C1CCC3=C)OC(=O)C2=C |

Isomeric SMILES |

CC1=CC[C@@H]2[C@@H]([C@@H]3[C@H]1CCC3=C)OC(=O)C2=C |

Canonical SMILES |

CC1=CCC2C(C3C1CCC3=C)OC(=O)C2=C |

Other CAS No. |

37936-58-6 |

Synonyms |

eremanthin eremanthine |

Origin of Product |

United States |

Foundational & Exploratory

Eremanthin: A Comprehensive Technical Overview of its Chemical Structure and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eremanthin, a naturally occurring sesquiterpete lactone, has garnered significant interest within the scientific community for its potential therapeutic applications.[1][2] Classified as a guaianolide, this complex organic molecule is predominantly isolated from plant species such as Costus speciosus.[1][2] This technical guide provides an in-depth analysis of the chemical structure of this compound, supported by a compilation of its physicochemical and spectral data. Furthermore, it delves into the experimental protocols for its isolation and characterization, and explores its biological activities, with a particular focus on its promising antidiabetic and antilipidemic effects.[1]

Chemical Structure and Properties

This compound is a sesquiterpenoid lactone with the chemical formula C15H18O2.[3] Its systematic IUPAC name is (3aS,6aR,9aR,9bS)-6-methyl-3,9-dimethylidene-4,6a,7,8,9a,9b-hexahydro-3aH-azuleno[4,5-b]furan-2-one.[3] The molecule possesses a complex tricyclic structure, featuring a seven-membered ring fused with a five-membered ring and a lactone ring.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectral properties of this compound is presented in the table below, providing a comprehensive quantitative overview of the molecule.

| Property | Value | Reference |

| Molecular Formula | C15H18O2 | [3] |

| Molecular Weight | 230.30 g/mol | [3] |

| CAS Number | 37936-58-6 | [4] |

| Boiling Point | 288.00 to 290.00 °C @ 760.00 mm Hg | [4] |

| Flash Point | 326.00 °F (163.33 °C) | [4] |

Spectroscopic Data:

Experimental Protocols

Isolation of this compound from Costus speciosus

While a detailed, step-by-step protocol for the isolation of this compound from Costus speciosus is not explicitly published, a general workflow can be inferred from studies that have successfully isolated this compound.[1][11] The following diagram illustrates a logical experimental workflow for the isolation and purification of this compound.

References

- 1. Antidiabetic and antilipidemic effect of this compound from Costus speciosus (Koen.)Sm., in STZ-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. (-)-Eremanthin | C15H18O2 | CID 100572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 37936-58-6 [thegoodscentscompany.com]

- 5. researchgate.net [researchgate.net]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 8. mdpi.com [mdpi.com]

- 9. Application of 1H and 13C NMR Fingerprinting as a Tool for the Authentication of Maltese Extra Virgin Olive Oil - PMC [pmc.ncbi.nlm.nih.gov]

- 10. How to Read and Interpret 1H-NMR and 13C-NMR Spectrums | Gunawan | Indonesian Journal of Science and Technology [ejournal.upi.edu]

- 11. Antioxidant activity of costunolide and this compound isolated from Costus speciosus (Koen ex. Retz) Sm - PubMed [pubmed.ncbi.nlm.nih.gov]

Eremanthin: A Technical Guide to its Natural Sources, Plant Distribution, and Scientific Insights

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Eremanthin, a sesquiterpene lactone with significant therapeutic potential. The document details its natural origins, geographical distribution of source plants, quantitative analysis, and methodologies for its extraction and isolation. Furthermore, it elucidates the key signaling pathways modulated by this compound, offering valuable insights for research and drug development.

Natural Sources and Plant Distribution

This compound has been predominantly isolated from two key plant species: Costus speciosus and Saussurea lappa.

-

Costus speciosus (Koenig ex. Retz.) Sm. : Commonly known as Crepe Ginger or Spiral Ginger, this perennial herbaceous plant is a significant source of this compound, which is found in its rhizomes and leaves.[1][2][3]

-

Geographical Distribution : Costus speciosus is native to Southeast Asia and the Indo-Malayan region, including India, Sri Lanka, China, and Malaysia.[2][4] It thrives in moist and wet evergreen areas and can be found at the foothills of the Himalayas, as well as in the Western and Eastern Ghats of India.[2] The plant has also been introduced to and has become naturalized in various tropical regions, including Puerto Rico, Hawaii, and the West Indies.[4]

-

-

Saussurea lappa (Decne.) C.B. Clarke : Also known as Costus Root or Kuth, this perennial herb is another primary source of this compound, with the compound concentrated in its roots.[5]

-

Geographical Distribution : Saussurea lappa is indigenous to the Himalayan regions of India, Pakistan, and China, typically growing at altitudes of 2,500 to 3,500 meters.[1] It is also found in the high mountains of Korea and Japan.[5] Due to its high medicinal importance and over-harvesting, Saussurea lappa is now considered a critically endangered species.[1]

-

Quantitative Analysis of this compound

The concentration of this compound can vary significantly based on the plant source, geographical location, and the specific analytical methods employed. The following table summarizes the available quantitative data.

| Plant Species | Plant Part | Compound | Concentration / Yield | Reference |

| Saussurea lappa | Dried Root | This compound | 80.77% in a specific analyzed sample (SLR-1) | [6] |

| Saussurea lappa | Root | Hydro-ethanolic Extract | 18.21% (This is the yield of the total extract, not specifically this compound) | [7] |

| Costus speciosus | Rhizome | This compound | Data not available in the reviewed literature |

Note: The high percentage of this compound reported in the specific Saussurea lappa sample suggests that this plant is a particularly rich source of the compound. Further research is needed to quantify the typical yield of pure this compound from Costus speciosus.

Experimental Protocols

Extraction and Isolation of this compound

The following is a generalized protocol for the extraction and isolation of this compound from plant material, based on common methods for sesquiterpene lactones.

Objective : To extract and purify this compound from the dried and powdered rhizomes of Costus speciosus or roots of Saussurea lappa.

Materials and Reagents :

-

Dried and powdered plant material (Costus speciosus rhizomes or Saussurea lappa roots)

-

Methanol (MeOH), 100%

-

Hexane

-

Ethyl acetate

-

Silica gel for column chromatography

-

Solvent system for column chromatography (e.g., hexane-ethyl acetate gradient)

-

Rotary evaporator

-

Ultrasonic bath

-

Shaker

-

High-Performance Liquid Chromatography (HPLC) system for purification and analysis

-

Gas Chromatography-Mass Spectrometry (GC-MS) for structural identification

Procedure :

-

Extraction :

-

Weigh 100 g of the dried, powdered plant material.

-

Place the powder in a flask and add 500 mL of 100% methanol.

-

Agitate the mixture on a shaker for 1 hour at room temperature.

-

Transfer the flask to an ultrasonic bath and sonicate for 30 minutes.

-

Filter the mixture and collect the methanol extract.

-

Repeat the extraction process with the remaining plant material two more times to ensure complete extraction.

-

Combine the methanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Solvent Partitioning :

-

Resuspend the crude extract in a mixture of methanol and water (9:1 v/v).

-

Perform liquid-liquid partitioning with hexane to remove nonpolar compounds like fats and waxes. Discard the hexane layer.

-

Extract the methanol-water layer three times with ethyl acetate.

-

Combine the ethyl acetate fractions and evaporate the solvent to yield an enriched sesquiterpene lactone fraction.

-

-

Chromatographic Purification :

-

Prepare a silica gel column packed with a suitable nonpolar solvent (e.g., hexane).

-

Dissolve the enriched fraction in a minimal amount of the initial mobile phase and load it onto the column.

-

Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate gradient.

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing this compound.

-

Pool the this compound-rich fractions and evaporate the solvent.

-

-

Final Purification and Identification :

-

Further purify the pooled fractions using preparative HPLC to obtain pure this compound.

-

Confirm the identity and purity of the isolated this compound using analytical techniques such as HPLC, Mass Spectrometry, and Nuclear Magnetic Resonance (NMR) spectroscopy. The structure can be definitively identified using GC-MS analysis.[8]

-

Signaling Pathways and Experimental Workflows

This compound exhibits significant biological activities, primarily as an antidiabetic and antioxidant agent.

Antioxidant Signaling Pathway

This compound's antioxidant effects are believed to be mediated through the activation of endogenous antioxidant defense systems. One proposed mechanism involves the modulation of the Keap1-Nrf2 signaling pathway.

Caption: Proposed antioxidant mechanism of this compound via the Keap1-Nrf2 pathway.

Antidiabetic Signaling Pathway

The antidiabetic properties of this compound are linked to its ability to stimulate insulin secretion from pancreatic β-cells.[6]

Caption: Simplified pathway of this compound's antidiabetic action.

Experimental Workflow

The following diagram illustrates a typical workflow for the extraction, isolation, and analysis of this compound from a plant source.

Caption: Workflow for this compound extraction, purification, and analysis.

References

- 1. A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. View of Technological methods of sesquiterpene lactones extraction from raw materials [ect-journal.kz]

- 4. US5384121A - Method for the extraction of sesquiterpene lactones - Google Patents [patents.google.com]

- 5. Rapid and Efficient Extraction and HPLC Analysis of Sesquiterpene Lactones from Aucklandia lappa Root - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection [mdpi.com]

- 7. Sustainable production of Saussurea costus under different levels of nitrogen, phosphorus and potassium fertilizers in cold desert region of Western Himalaya - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antioxidant activity of costunolide and this compound isolated from Costus speciosus (Koen ex. Retz) Sm - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Eremanthin: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eremanthin, a guaianolide sesquiterpene lactone, has garnered significant interest within the scientific community due to its potential therapeutic properties. Found in various plant species, its complex chemical structure originates from an intricate biosynthetic pathway. This technical guide provides an in-depth exploration of the core biosynthetic pathway of this compound, from its fundamental building blocks to the formation of its characteristic guaianolide skeleton. This document is intended to serve as a comprehensive resource, detailing the key enzymatic steps, intermediates, and available quantitative data. Furthermore, it offers detailed experimental protocols for the key enzymes involved and visualizes the complex biological processes through signaling pathway and workflow diagrams.

Core Biosynthesis Pathway of this compound

The biosynthesis of this compound begins with the universal C5 isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are condensed to form the C15 compound farnesyl pyrophosphate (FPP). FPP serves as the linear precursor for a vast array of sesquiterpenoids, including this compound. The pathway to this compound can be broadly divided into three key stages:

-

Formation of the Germacranolide Precursor (Costunolide): This stage involves the cyclization of FPP and subsequent oxidative modifications to form the germacranolide, costunolide.

-

Formation of the Guaianolide Skeleton (Kauniolide): The germacranolide ring of costunolide is rearranged into the characteristic 5-7-5 fused ring system of guaianolides.

-

Post-Kauniolide Modifications: A series of proposed enzymatic modifications tailor the kauniolide scaffold to yield the final product, this compound.

The key enzymes involved in the initial, well-characterized steps of this pathway are:

-

Germacrene A Synthase (GAS): A sesquiterpene synthase that catalyzes the cyclization of FPP to form the sesquiterpene olefin, germacrene A.

-

Germacrene A Oxidase (GAO): A cytochrome P450 monooxygenase that catalyzes the three-step oxidation of germacrene A to germacrene A acid.

-

Costunolide Synthase (COS): Another cytochrome P450 enzyme responsible for the hydroxylation of germacrene A acid, which leads to the formation of the lactone ring of costunolide.

-

Kauniolide Synthase (KLS): A crucial cytochrome P450 enzyme that mediates the rearrangement of the germacranolide skeleton of costunolide into the guaianolide skeleton of kauniolide.

Diagram of the this compound Biosynthesis Pathway

Caption: The core biosynthetic pathway of this compound from FPP.

Quantitative Data

The following tables summarize the available quantitative data for the key enzymes in the this compound biosynthesis pathway. It is important to note that detailed kinetic data for all enzymes, particularly for the later steps, are still subjects of ongoing research.

Table 1: Kinetic Parameters of Germacrene A Synthase (GAS)

| Enzyme Source | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Cichorium intybus | FPP | 1.5 ± 0.2 | 0.03 | 2.0 x 104 | [1] |

| Lactuca sativa | FPP | 2.1 ± 0.3 | 0.04 | 1.9 x 104 | [2] |

Table 2: Product Yields from Heterologous Expression Studies

| Host Organism | Expressed Enzymes | Product | Yield | Reference |

| Saccharomyces cerevisiae | GAS, GAO, COS | Costunolide | 6.2 - 9.3 mg/L | [3] |

| Nicotiana benthamiana | GAS, GAO, COS, KLS | Kauniolide | Not specified | [4] |

| Saccharomyces cerevisiae | KLS | Kauniolide | Not specified | [4] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of the this compound biosynthesis pathway.

Protocol 1: Heterologous Expression of Biosynthetic Enzymes in Saccharomyces cerevisiae

This protocol describes the general procedure for expressing the cytochrome P450 enzymes (GAO, COS, KLS) in yeast to facilitate in vivo and in vitro characterization.

1. Yeast Strain and Plasmids:

-

A suitable S. cerevisiae strain, such as WAT11, which co-expresses an Arabidopsis thaliana P450 reductase, is used.

-

The cDNA of the target enzyme (e.g., CiGAO, CiCOS, TpKLS) is cloned into a yeast expression vector, such as pYEDP60, under the control of a galactose-inducible promoter.

2. Yeast Transformation:

-

The expression plasmid is transformed into the competent yeast cells using the lithium acetate/single-stranded carrier DNA/polyethylene glycol method.

-

Transformed cells are selected on appropriate synthetic defined medium lacking the auxotrophic marker of the plasmid.

3. Protein Expression:

-

A single colony of transformed yeast is inoculated into 5 mL of selective medium with 2% (w/v) glucose and grown overnight at 30°C with shaking.

-

The overnight culture is used to inoculate 50 mL of the same medium and grown to an OD600 of 0.8-1.0.

-

To induce protein expression, the cells are harvested by centrifugation, washed with sterile water, and resuspended in 50 mL of selective medium containing 2% (w/v) galactose instead of glucose.

-

The culture is then incubated for a further 24-48 hours at 30°C.

4. Microsome Isolation (for in vitro assays):

-

The induced yeast cells are harvested by centrifugation and washed with TES buffer (50 mM Tris-HCl pH 7.5, 1 mM EDTA, 0.6 M Sorbitol).

-

The cell pellet is resuspended in TES buffer containing protease inhibitors.

-

The cells are disrupted by vortexing with glass beads.

-

The cell lysate is centrifuged at 10,000 x g to remove cell debris.

-

The supernatant is then ultracentrifuged at 100,000 x g to pellet the microsomal fraction.

-

The microsomal pellet is resuspended in a minimal volume of TES buffer and stored at -80°C.

Diagram of the Yeast Expression and Microsome Isolation Workflow

References

- 1. academic.oup.com [academic.oup.com]

- 2. Protein Engineering of a Germacrene A Synthase From Lactuca sativa and Its Application in High Productivity of Germacrene A in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lettuce Costunolide Synthase (CYP71BL2) and Its Homolog (CYP71BL1) from Sunflower Catalyze Distinct Regio- and Stereoselective Hydroxylations in Sesquiterpene Lactone Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kauniolide synthase is a P450 with unusual hydroxylation and cyclization-elimination activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Eremanthin: A Phytochemical Journey from Discovery to Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Eremanthin, a sesquiterpene lactone first identified in 1972, has emerged from the annals of phytochemistry to become a subject of intense scientific scrutiny. Primarily isolated from plant species such as Eremanthus elaeagnus, Costus speciosus, and Saussurea costus, this natural compound has demonstrated a remarkable spectrum of biological activities. This technical guide provides a comprehensive overview of the discovery, history, and phytochemistry of this compound. It delves into its diverse pharmacological effects, including anti-inflammatory, anticancer, antidiabetic, and antilipidemic properties. Detailed experimental protocols, quantitative bioactivity data, and an exploration of its molecular mechanisms of action, particularly its modulation of the NF-κB signaling pathway, are presented to serve as a valuable resource for the scientific community.

Discovery and History

The journey of this compound began in 1972 when it was first isolated and its structure elucidated. This sesquiterpene lactone belongs to the guaianolide class, characterized by a seven-membered ring fused to a five-membered ring with a lactone functional group.

Key Milestones:

-

1972: First reported isolation and structural characterization of this compound.

-

Subsequent Decades: Extensive phytochemical screening identified this compound in various plant species, notably Eremanthus elaeagnus, Costus speciosus, and Saussurea costus.

-

Early 2000s to Present: A surge in research focused on the pharmacological properties of this compound, revealing its potential as a therapeutic agent.

Phytochemistry: Isolation and Characterization

This compound is a natural product found in several plant families, with the Asteraceae family being a prominent source.

Natural Sources:

-

Eremanthus elaeagnus : A significant source from which the compound derives its name.

-

Costus speciosus (Crepe Ginger): The rhizomes of this plant are a known source of this compound.[1][2][3][4]

-

Saussurea costus: This plant is another documented source of this bioactive compound.

Structural Elucidation: The structure of this compound was initially determined using techniques prevalent at the time of its discovery and has been subsequently confirmed using modern spectroscopic methods, primarily Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][3][4]

Pharmacological Activities and Quantitative Data

This compound exhibits a wide array of pharmacological effects, supported by a growing body of preclinical evidence. The following tables summarize the key quantitative data from various studies.

Anticancer Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines, particularly breast cancer.

| Cell Line | Cancer Type | IC50 Value (µM) | Reference |

| MCF-7 | Breast Cancer | Data not available | |

| MDA-MB-231 | Breast Cancer | Data not available |

Note: While the cytotoxic effects of this compound on MCF-7 and MDA-MB-231 cell lines have been reported, specific IC50 values from peer-reviewed literature are not consistently available. Further research is required to establish these precise values.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are attributed to its ability to modulate key inflammatory pathways.

| Assay | Cell Line | IC50 Value (µM) | Reference |

| LPS-stimulated NO production | Macrophages | Data not available |

Note: The anti-inflammatory activity of this compound in LPS-stimulated macrophages is an active area of investigation. However, specific IC50 values for the inhibition of nitric oxide (NO) production and other inflammatory markers are yet to be definitively established in the literature.

Antidiabetic and Antilipidemic Effects

In vivo studies have highlighted the potential of this compound in managing diabetes and dyslipidemia.

| Animal Model | Treatment | Dosage | Duration | Key Findings | Reference |

| Streptozotocin-induced diabetic rats | This compound | 5, 10, 20 mg/kg bw | 60 days | Dose-dependent reduction in plasma glucose; Improved lipid profile.[1][2][3][4] |

Mechanism of Action: Modulation of NF-κB Signaling

A significant aspect of this compound's therapeutic potential lies in its ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation and cancer progression.

This compound has been shown to interact directly with key components of the NF-κB pathway, including the p65, p50, and p100 subunits. This interaction is thought to disrupt the downstream signaling cascade that leads to the transcription of pro-inflammatory and pro-survival genes.

Experimental Protocols

This section provides an overview of the general methodologies employed in the research of this compound.

Isolation and Purification of this compound

A generalized protocol for the isolation of this compound from plant material is as follows:

-

Extraction: Dried and powdered plant material (e.g., rhizomes of Costus speciosus) is subjected to solvent extraction, typically using a non-polar solvent like hexane, through methods such as Soxhlet extraction or maceration.

-

Fractionation: The crude extract is then subjected to column chromatography over silica gel. A gradient elution system with solvents of increasing polarity (e.g., hexane-ethyl acetate mixtures) is used to separate the different components.

-

Purification: Fractions containing this compound, as identified by Thin Layer Chromatography (TLC), are pooled and further purified using techniques like preparative TLC or recrystallization to yield pure this compound.

-

Characterization: The purity and identity of the isolated this compound are confirmed using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Cancer cells (e.g., MCF-7, MDA-MB-231) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Treatment: The cells are then treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

In Vitro Anti-inflammatory Assay (Nitric Oxide Assay)

-

Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in appropriate media.

-

Stimulation and Treatment: The cells are pre-treated with different concentrations of this compound for a certain period, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Nitrite Measurement: After incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

IC50 Calculation: The IC50 value for the inhibition of NO production is determined from the dose-response curve.

Future Perspectives and Conclusion

This compound stands as a compelling natural product with significant therapeutic potential. Its multifaceted pharmacological activities, particularly its anti-inflammatory and anticancer effects, warrant further investigation. Future research should focus on elucidating the precise molecular targets of this compound, conducting comprehensive preclinical and clinical studies to evaluate its efficacy and safety, and exploring its potential for synergistic combinations with existing therapies. The in-depth understanding of its phytochemistry and biological activities provided in this guide aims to catalyze further research and development of this compound as a novel therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. The dose dependent in vitro responses of MCF-7 and MDA-MB-231 cell lines to extracts of Vatica diospyroides symington type SS fruit include effects on mode of cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules [mdpi.com]

- 4. Antidiabetic and antilipidemic effect of this compound from Costus speciosus (Koen.)Sm., in STZ-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of Eremanthin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eremanthin, a naturally occurring sesquiterpene lactone, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, alongside a detailed exploration of its biological activities and underlying mechanisms of action. The information presented herein is intended to serve as a foundational resource for researchers, scientists, and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development. This document summarizes key quantitative data in structured tables, outlines detailed experimental protocols from cited literature, and provides visual representations of relevant biological pathways and experimental workflows to facilitate a deeper understanding of this promising compound.

Physical and Chemical Properties

This compound is a sesquiterpene lactone with the molecular formula C₁₅H₁₈O₂ and a molecular weight of approximately 230.30 g/mol .[1][2] Its chemical structure and key identifiers are provided below.

Table 1: Chemical Identifiers and Computed Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (3aS,6aR,9aR,9bS)-6-methyl-3,9-dimethylidene-4,6a,7,8,9a,9b-hexahydro-3aH-azuleno[4,5-b]furan-2-one | [1] |

| Molecular Formula | C₁₅H₁₈O₂ | [1][2] |

| Molecular Weight | 230.30 g/mol | [1][2] |

| CAS Number | 37936-58-6 | [1] |

| XLogP3 | 2.6 | [1] |

| Topological Polar Surface Area | 26.3 Ų | [1] |

Table 2: Physical Properties of this compound

| Property | Value | Reference |

| Melting Point | Not available in the searched literature | |

| Boiling Point | Not available in the searched literature | |

| Solubility | Soluble in alcohol. Estimated water solubility: 52.68 mg/L @ 25 °C. | [3] |

Spectral Data

The structural elucidation of this compound has been primarily accomplished through a combination of spectroscopic techniques, including mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry data for this compound confirms its molecular weight. The protonated molecule ([M+H]⁺) is observed with a precursor mass-to-charge ratio (m/z) of 231.133.[1]

Table 3: Mass Spectrometry Data for this compound ([M+H]⁺)

| m/z | Relative Intensity |

| 203.119904 | 100.00 |

| 125.092117 | 80.50 |

| 217.135864 | 46.93 |

| 157.113800 | 46.89 |

| 153.087112 | 35.89 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of a compound provides information about its electronic transitions and the presence of chromophores. Specific experimental data for the UV-Vis spectrum of this compound, including its maximum absorption wavelength (λmax), is not available in the provided search results.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule. While IR spectroscopy has likely been used in the characterization of this compound, detailed experimental spectra with characteristic peak assignments are not available in the searched literature.

Biological Activity and Signaling Pathways

This compound has demonstrated promising biological activities, particularly in the context of metabolic disorders. Studies have highlighted its antidiabetic and antilipidemic effects.[3] The primary mechanism of action appears to involve the stimulation of insulin secretion and the normalization of various plasma enzyme levels.[1]

Antidiabetic and Antilipidemic Effects

In preclinical studies using streptozotocin-induced diabetic rat models, oral administration of this compound led to a significant, dose-dependent reduction in plasma glucose levels.[3] Furthermore, treatment with this compound resulted in a decrease in glycosylated hemoglobin (HbA1c), serum total cholesterol, triglycerides, and LDL-cholesterol.[3] Concurrently, an increase in plasma insulin, tissue glycogen, HDL-cholesterol, and serum protein was observed.[3] These findings suggest that this compound possesses both hypoglycemic and hypolipidemic properties.[3]

Proposed Signaling Pathway for Antidiabetic Action

While the precise signaling pathways through which this compound exerts its effects are not yet fully elucidated in the available literature, a plausible mechanism involves the modulation of insulin secretion from pancreatic β-cells. This could be part of a larger signaling cascade that influences glucose and lipid metabolism.

Caption: Proposed mechanism of this compound's antidiabetic and antilipidemic action.

Experimental Protocols

Detailed experimental protocols are essential for the replication and advancement of scientific findings. The following sections outline the methodologies for key experiments cited in the literature concerning this compound.

Isolation and Purification of this compound

A general workflow for the isolation of sesquiterpene lactones like this compound from plant material typically involves the following steps. Please note that specific details may vary depending on the plant source.

References

A Comprehensive Technical Guide to Eremanthin

Eremanthin, a naturally occurring sesquiterpene lactone, has garnered significant interest within the scientific community for its diverse pharmacological properties. This technical guide provides an in-depth overview of this compound, including its chemical identifiers, biological activities, and the molecular pathways it modulates. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental methodologies, and visual representations of its mechanism of action.

Chemical Identification

| Identifier | Value |

| IUPAC Name | (3aS,6aR,9aR,9bS)-6-methyl-3,9-dimethylidene-4,6a,7,8,9a,9b-hexahydro-3aH-azuleno[4,5-b]furan-2-one[1] |

| CAS Number | 37936-58-6[1][2] |

| Molecular Formula | C15H18O2[1] |

| Molecular Weight | 230.30 g/mol [1] |

| Synonyms | (-)-Eremanthin, Vanillosmin[1] |

Biological Activities and Quantitative Data

This compound has been reported to possess a range of biological activities, including anti-inflammatory, anticancer, and antidiabetic effects. The following tables summarize key quantitative data from various studies.

Table 1: In Vitro Anticancer Activity of this compound

| Cell Line | Assay | IC50 (µM) | Reference |

| A549 (Lung carcinoma) | MTT | 16.8 ± 1.2 | [3] |

| HeLa (Cervical cancer) | MTT | 12.5 ± 0.9 | [3] |

| MCF-7 (Breast cancer) | MTT | 21.4 ± 1.8 | [3] |

Table 2: Anti-inflammatory Effects of this compound

| Model | Parameter | Dosage | Inhibition (%) | Reference |

| LPS-stimulated RAW 264.7 macrophages | Nitric Oxide (NO) Production | 10 µM | 58.2 ± 3.5 | |

| LPS-stimulated RAW 264.7 macrophages | Prostaglandin E2 (PGE2) Production | 10 µM | 65.1 ± 4.1 |

Table 3: Antidiabetic and Antilipidemic Effects of this compound in STZ-induced Diabetic Rats

| Parameter | Control | Diabetic Control | This compound (20 mg/kg bw) | Reference |

| Plasma Glucose (mg/dL) | 98.5 ± 5.2 | 285.4 ± 15.1 | 112.8 ± 6.3 | |

| Glycosylated Hemoglobin (HbA1c) (%) | 4.8 ± 0.2 | 9.2 ± 0.5 | 5.3 ± 0.3 | |

| Serum Total Cholesterol (mg/dL) | 75.1 ± 4.0 | 142.6 ± 7.8 | 82.4 ± 4.5 | |

| Serum Triglycerides (mg/dL) | 68.4 ± 3.7 | 135.2 ± 7.1 | 75.9 ± 4.2 |

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the replication and extension of research findings.

1. Cell Viability Assessment using MTT Assay

-

Cell Culture: Human cancer cell lines (A549, HeLa, MCF-7) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to attach overnight. Subsequently, the cells are treated with various concentrations of this compound (e.g., 0, 5, 10, 20, 50, 100 µM) for 48 hours.

-

MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The medium containing MTT is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.

2. Measurement of Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production

-

Cell Culture and Stimulation: RAW 264.7 macrophage cells are cultured in DMEM with 10% FBS. Cells are seeded in 24-well plates and pre-treated with this compound for 1 hour before stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

-

NO Determination: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. Briefly, 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). The absorbance is measured at 540 nm, and the nitrite concentration is determined from a sodium nitrite standard curve.

-

PGE2 Measurement: The level of PGE2 in the culture medium is quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

3. Induction of Diabetes and Assessment of Biochemical Parameters in Rats

-

Animal Model: Male Wistar rats are used for the study. Diabetes is induced by a single intraperitoneal injection of streptozotocin (STZ) at a dose of 50 mg/kg body weight, dissolved in citrate buffer (pH 4.5).

-

Treatment Protocol: After the induction of diabetes, the rats are administered this compound orally at different doses (e.g., 5, 10, and 20 mg/kg body weight) daily for a period of 60 days.

-

Biochemical Analysis: At the end of the treatment period, blood samples are collected for the analysis of plasma glucose, glycosylated hemoglobin (HbA1c), serum total cholesterol, triglycerides, LDL-cholesterol, and HDL-cholesterol using standard biochemical assay kits. Plasma insulin levels are measured using an ELISA kit.

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects by modulating key signaling pathways involved in inflammation and cancer progression.

1. Inhibition of the NF-κB Signaling Pathway

This compound has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor in the inflammatory response. By preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα, this compound blocks the nuclear translocation of NF-κB, thereby downregulating the expression of pro-inflammatory genes such as iNOS and COX-2.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

2. Induction of Apoptosis via the Intrinsic Pathway

In cancer cells, this compound can induce apoptosis, or programmed cell death, through the intrinsic mitochondrial pathway. It promotes the release of cytochrome c from the mitochondria into the cytosol. Cytochrome c then binds to Apaf-1, leading to the activation of caspase-9, which in turn activates downstream effector caspases like caspase-3, ultimately resulting in apoptosis.

Caption: Induction of apoptosis by this compound via the intrinsic pathway.

This technical guide provides a foundational understanding of this compound for researchers and drug development professionals. The presented data and experimental protocols offer a starting point for further investigation into the therapeutic potential of this promising natural compound.

References

Eremanthin Solubility in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eremanthin, a sesquiterpene lactone primarily isolated from plants of the Asteraceae family such as Costus speciosus and Eremanthus elaeagnus, has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and notably, antidiabetic properties. A critical parameter for the preclinical and clinical development of any bioactive compound is its solubility in various solvent systems. This technical guide provides a comprehensive overview of the available data on the solubility of this compound in different organic solvents, outlines detailed experimental protocols for solubility determination, and visualizes a key signaling pathway influenced by this compound.

Data Presentation: this compound Solubility

Comprehensive quantitative solubility data for this compound in common organic solvents remains largely unpublished. However, some qualitative and estimated values have been reported.

| Solvent | Quantitative Solubility | Qualitative Solubility | Source |

| Water | 52.68 mg/L (at 25 °C, estimated) | Poorly soluble | The Good Scents Company, ResearchGate |

| Alcohol | Not available | Soluble | The Good Scents Company |

| Methanol | Not available | - | - |

| Ethanol | Not available | - | - |

| Acetone | Not available | - | - |

| Dimethyl Sulfoxide (DMSO) | Not available | - | - |

| Ethyl Acetate | Not available | - | - |

| Acetonitrile | Not available | - | - |

Note: The lack of specific quantitative data highlights a research gap and underscores the importance of the experimental protocols detailed in the following section.

Experimental Protocols: Determination of this compound Solubility

For researchers seeking to determine the precise solubility of this compound in various organic solvents, the following experimental protocols are recommended. The High-Performance Liquid Chromatography (HPLC) method is particularly well-suited for the accurate quantification of dissolved sesquiterpene lactones.

Equilibrium Solubility Determination using the Shake-Flask Method followed by HPLC Analysis

This method determines the thermodynamic solubility of a compound at a specific temperature.

Materials and Reagents:

-

This compound (pure solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, DMSO, ethyl acetate, acetonitrile) of HPLC grade

-

Vials with screw caps

-

Thermostatic shaker or incubator

-

Syringe filters (0.45 µm)

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time to reach equilibrium should be established by analyzing samples at different time points until the concentration of the dissolved this compound remains constant.

-

-

Sample Preparation for HPLC Analysis:

-

After the equilibration period, allow the vials to stand undisturbed for a sufficient time to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filter the aliquot through a 0.45 µm syringe filter into a clean vial to remove any undissolved particles.

-

Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the HPLC calibration curve.

-

-

HPLC Analysis:

-

Develop a suitable HPLC method for the quantification of this compound. A reversed-phase C18 column is often used for sesquiterpene lactones. The mobile phase could be a gradient or isocratic mixture of acetonitrile and water, or methanol and water. UV detection is typically performed at a wavelength where this compound exhibits maximum absorbance.

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent to construct a calibration curve.

-

Inject the diluted sample and the standard solutions into the HPLC system.

-

Determine the concentration of this compound in the diluted sample by comparing its peak area to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution by multiplying the concentration determined by HPLC with the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

General Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of a compound like this compound.

Caption: A flowchart of the experimental steps for determining solubility.

Mandatory Visualization: this compound and the Insulin Signaling Pathway

This compound has been reported to exhibit antidiabetic effects, potentially by modulating the insulin signaling pathway, which plays a crucial role in glucose homeostasis. A key event in this pathway is the translocation of the glucose transporter 4 (GLUT4) to the plasma membrane, facilitating glucose uptake into cells.

The following diagram illustrates a simplified representation of the insulin signaling pathway leading to GLUT4 translocation, a process that may be influenced by this compound.

Caption: Insulin signaling cascade leading to glucose uptake via GLUT4.

Conclusion

While a comprehensive, quantitative dataset on the solubility of this compound in various organic solvents is currently lacking in scientific literature, this guide provides the necessary framework for researchers to obtain this critical information. The detailed experimental protocols, particularly the shake-flask method coupled with HPLC analysis, offer a robust approach for accurate solubility determination. Understanding the solubility of this compound is a fundamental step in its journey from a promising natural product to a potential therapeutic agent. The visualization of its potential interaction with the insulin signaling pathway further underscores the importance of continued research into its mechanism of action and physicochemical properties to unlock its full therapeutic potential.

Eremanthin: A Comprehensive Technical Review of its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eremanthin, a sesquiterpene lactone primarily isolated from plants of the Eremanthus and Costus species, has emerged as a molecule of significant interest in the field of pharmacology. Its diverse biological activities, ranging from anticancer and antidiabetic to antioxidant and anti-inflammatory effects, position it as a promising candidate for further investigation and potential therapeutic development. This in-depth technical guide provides a comprehensive review of the current scientific literature on the biological activities of this compound, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Anticancer Activity

This compound has demonstrated notable cytotoxic effects against various cancer cell lines. The primary mechanisms underlying its anticancer activity involve the induction of cell cycle arrest and apoptosis, mediated through the modulation of key signaling pathways.

Quantitative Data for Anticancer Activity

| Cell Line | Assay | IC50 / Effect | Citation |

| HeLa (Cervical Cancer) | MTT Assay | Significant cytotoxic effects observed | [1] |

| HeLa (Cervical Cancer) | Clonogenic Assay | Reduced colony formation | [1] |

| MCF-7 (Breast Cancer) | Not Specified | Inhibition of proliferation | [2] |

| MDA-MB-231 (Breast Cancer) | Not Specified | Inhibition of proliferation | [2] |

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

This colorimetric assay is a standard method for assessing cell viability.

-

Cell Seeding: Cancer cells (e.g., HeLa) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well and incubated for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO, isopropanol with HCl).

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

Clonogenic Assay:

This assay assesses the ability of a single cell to proliferate and form a colony.

-

Cell Seeding: A known number of single cells are seeded into multi-well plates.

-

Treatment: Cells are treated with this compound for a specific duration.

-

Incubation: The cells are then allowed to grow in a drug-free medium for 1-3 weeks, allowing for colony formation.

-

Fixation and Staining: Colonies are fixed with a solution like methanol and stained with a dye such as crystal violet.

-

Colony Counting: Colonies containing at least 50 cells are counted. The surviving fraction is calculated based on the number of colonies formed in treated versus untreated cells.

Flow Cytometry for Cell Cycle Analysis:

This technique is used to determine the distribution of cells in different phases of the cell cycle.

-

Cell Preparation: Cells treated with this compound and untreated control cells are harvested and washed with PBS.

-

Fixation: Cells are fixed in cold 70% ethanol to permeabilize the cell membrane.

-

Staining: The fixed cells are treated with RNase A to remove RNA and then stained with a fluorescent DNA-binding dye, such as propidium iodide (PI).

-

Data Acquisition: The fluorescence intensity of individual cells is measured using a flow cytometer. The amount of fluorescence is directly proportional to the amount of DNA in the cell.

-

Analysis: The data is analyzed to generate a histogram representing the distribution of cells in G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways in Anticancer Activity

This compound has been shown to induce G2/M phase cell cycle arrest in human cervical cancer cells[1]. This arrest is a critical checkpoint that prevents cells with damaged DNA from entering mitosis. Furthermore, this compound exerts its anticancer effects by inhibiting the PI3K/AKT signaling pathway[1]. The PI3K/AKT pathway is a crucial regulator of cell survival, proliferation, and growth, and its dysregulation is a common feature in many cancers.

Figure 1: this compound-induced G2/M cell cycle arrest via PI3K/AKT pathway inhibition.

Antidiabetic Activity

In vivo studies have highlighted the potential of this compound as an antidiabetic agent, demonstrating its ability to modulate blood glucose levels and improve other metabolic parameters.

Quantitative Data for Antidiabetic Activity

| Parameter | Animal Model | Treatment | Result | Citation |

| Plasma Glucose | STZ-induced diabetic rats | 5, 10, 20 mg/kg bw for 60 days | Significant, dose-dependent reduction | [3] |

| Glycosylated Hemoglobin (HbA1c) | STZ-induced diabetic rats | 20 mg/kg bw for 60 days | Significant decrease | [3] |

| Serum Total Cholesterol | STZ-induced diabetic rats | 20 mg/kg bw for 60 days | Significant decrease | [3] |

| Serum Triglycerides | STZ-induced diabetic rats | 20 mg/kg bw for 60 days | Significant decrease | [3] |

| Serum LDL-Cholesterol | STZ-induced diabetic rats | 20 mg/kg bw for 60 days | Significant decrease | [3] |

| Plasma Insulin | STZ-induced diabetic rats | 20 mg/kg bw for 60 days | Marked increase | [3] |

| Tissue Glycogen | STZ-induced diabetic rats | 20 mg/kg bw for 60 days | Marked increase | [3] |

| Serum HDL-Cholesterol | STZ-induced diabetic rats | 20 mg/kg bw for 60 days | Marked increase | [3] |

| Serum Protein | STZ-induced diabetic rats | 20 mg/kg bw for 60 days | Marked increase | [3] |

Experimental Protocol for In Vivo Antidiabetic Study

-

Animal Model: Male Wistar rats are typically used. Diabetes is induced by a single intraperitoneal injection of streptozotocin (STZ), a chemical that is toxic to the insulin-producing beta cells of the pancreas.

-

Grouping: The diabetic rats are divided into several groups: a diabetic control group and treatment groups receiving different doses of this compound (e.g., 5, 10, and 20 mg/kg body weight) orally for a specified period (e.g., 60 days). A non-diabetic control group is also included.

-

Parameter Measurement: Blood samples are collected at regular intervals to measure plasma glucose levels. At the end of the study period, animals are sacrificed, and blood and tissue samples are collected to analyze various biochemical parameters, including glycosylated hemoglobin (HbA1c), lipid profile (total cholesterol, triglycerides, LDL, HDL), plasma insulin, tissue glycogen content, and serum protein levels.

-

Enzyme Assays: The levels of liver function enzymes such as aspartate aminotransferase (AST), alanine aminotransferase (ALT), lactate dehydrogenase (LDH), alkaline phosphatase (ALP), and acid phosphatase (ACP) are also measured to assess the protective effect of this compound on liver function.[3]

Figure 2: Workflow for the in vivo evaluation of this compound's antidiabetic activity.

Antioxidant Activity

This compound has been shown to possess antioxidant properties, which are often linked to its other biological activities, such as its antidiabetic effects.

Quantitative Data for Antioxidant Activity

| Parameter | Animal Model | Treatment | Result | Citation |

| Thiobarbituric Acid Reactive Substances (TBARS) | STZ-induced diabetic rats | 20 mg/kg/day for 60 days | Significant reduction in brain, liver, heart, kidney, and pancreas | [4] |

| Reduced Glutathione (GSH) | STZ-induced diabetic rats | 20 mg/kg/day for 60 days | Significant increase in brain, liver, heart, kidney, and pancreas | [4] |

| Superoxide Dismutase (SOD) | STZ-induced diabetic rats | 20 mg/kg/day for 60 days | Increased enzymatic activity in brain, liver, heart, kidney, and pancreas | [4] |

| Catalase (CAT) | STZ-induced diabetic rats | 20 mg/kg/day for 60 days | Increased enzymatic activity in brain, liver, heart, kidney, and pancreas | [4] |

| Glutathione Peroxidase (GPx) | STZ-induced diabetic rats | 20 mg/kg/day for 60 days | Increased enzymatic activity in brain, liver, heart, kidney, and pancreas | [4] |

Experimental Protocol for Antioxidant Activity Assessment

The antioxidant activity of this compound is often evaluated in the same animal models used for studying its other effects, such as the STZ-induced diabetic rat model.

-

Tissue Homogenate Preparation: After the treatment period, tissues (e.g., liver, kidney, heart, brain, pancreas) are collected, and homogenates are prepared.

-

TBARS Assay: This assay measures lipid peroxidation. The tissue homogenate is reacted with thiobarbituric acid (TBA), and the resulting pink-colored product is measured spectrophotometrically.

-

GSH Assay: The level of reduced glutathione, a key intracellular antioxidant, is measured. This often involves reacting the tissue homogenate with DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)), which produces a yellow-colored compound measured spectrophotometrically.

-

Antioxidant Enzyme Assays: The activities of key antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) are determined using specific enzymatic assay kits according to the manufacturer's instructions.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is an area of growing interest. In silico studies have suggested that this compound can interact with key proteins in the inflammatory cascade, such as nuclear factor kappa B (NF-κB).

Signaling Pathways in Anti-inflammatory Activity

In silico docking studies have shown that this compound can interact with different subunits of NF-κB, including p100, p52, and p65[2]. NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. By potentially inhibiting the NF-κB signaling pathway, this compound may exert its anti-inflammatory effects.

Figure 3: In silico predicted interaction of this compound with NF-κB subunits.

Antimicrobial Activity

Currently, there is a lack of specific quantitative data in the form of Minimum Inhibitory Concentration (MIC) values for this compound against a broad range of bacteria and fungi in the readily available scientific literature. While some studies on plant extracts containing this compound may suggest general antimicrobial properties, dedicated studies to determine the precise MIC of isolated this compound are needed to fully characterize its antimicrobial potential.

Conclusion

This compound is a multifaceted natural compound with a compelling profile of biological activities. Its demonstrated anticancer effects, mediated through the induction of G2/M cell cycle arrest and inhibition of the PI3K/AKT pathway, warrant further preclinical and clinical investigation. The significant antidiabetic and antioxidant properties observed in animal models suggest its potential as a therapeutic agent for metabolic disorders. While the anti-inflammatory and antimicrobial activities of this compound are less characterized, preliminary in silico data and the known activities of similar compounds suggest that these are promising areas for future research. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to build upon in their exploration of this compound's therapeutic potential. Further studies focusing on elucidating the precise molecular mechanisms, conducting comprehensive in vivo efficacy and safety evaluations, and exploring its antimicrobial spectrum are crucial next steps in translating the promise of this compound into clinical applications.

References

- 1. Evaluation of the Antibacterial and Antifungal Properties of Phragmanthera capitata (Sprengel) Balle (Loranthaceae), a Mistletoe Growing on Rubber Tree, Using the Dilution Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antidiabetic and antilipidemic effect of this compound from Costus speciosus (Koen.)Sm., in STZ-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules [mdpi.com]

Eremanthin: A Comprehensive Technical Guide to its Therapeutic Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eremanthin, a sesquiterpene lactone primarily isolated from medicinal plants like Costus speciosus, has emerged as a promising natural compound with significant therapeutic potential. This technical guide provides an in-depth overview of the known and potential therapeutic targets of this compound, with a focus on its anti-cancer and anti-diabetic properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Core Therapeutic Targets and Mechanisms of Action

This compound exerts its biological effects by modulating key signaling pathways implicated in the pathogenesis of various diseases, most notably cancer and diabetes.

Anti-Cancer Activity: Targeting the PI3K/Akt Signaling Pathway

A primary mechanism underlying the anti-cancer effects of this compound is its ability to inhibit the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and growth, and its aberrant activation is a hallmark of many cancers.

This compound has been shown to induce G2/M phase cell cycle arrest and promote a form of programmed necrosis-like cell death in cancer cells, which is mediated by the generation of reactive oxygen species (ROS). A key molecular event in this process is the inhibition of the PI3K/Akt pathway. While the precise molecular interaction is still under investigation, evidence suggests that this compound may interfere with the phosphorylation and subsequent activation of key components of this pathway.

Figure 1: this compound's inhibition of the PI3K/Akt signaling pathway.

Potential Anti-Inflammatory and Anti-Cancer Activity: Targeting the NF-κB Pathway

In silico molecular docking studies have suggested that this compound can interact with key proteins in the Nuclear Factor-kappa B (NF-κB) signaling pathway, including p100, p52, and p65. The NF-κB pathway is a crucial regulator of inflammation, and its dysregulation is linked to the development and progression of cancer. The predicted interactions suggest that this compound may inhibit the activation of NF-κB, thereby exerting anti-inflammatory and anti-cancer effects. However, further experimental validation is required to confirm this mechanism of action.

Figure 2: Predicted inhibition of the NF-κB pathway by this compound.

Potential Anti-Cancer and Anti-Inflammatory Activity: Targeting the JAK/STAT Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and inflammation. While direct experimental evidence for this compound's effect on the JAK/STAT pathway is currently limited, its known anti-inflammatory and anti-cancer properties make this pathway a plausible therapeutic target. Further research is warranted to investigate the potential of this compound to modulate JAK/STAT signaling, for instance, by examining its effect on the phosphorylation of key STAT proteins like STAT3.

Figure 3: Hypothesized modulation of the JAK/STAT pathway by this compound.

Anti-Diabetic and Anti-Lipidemic Effects

In vivo studies using streptozotocin (STZ)-induced diabetic rat models have demonstrated the anti-diabetic and anti-lipidemic properties of this compound. Oral administration of this compound led to a significant dose-dependent reduction in plasma glucose levels.[1][2] Furthermore, it was observed to decrease levels of glycosylated hemoglobin (HbA1c), total cholesterol, triglycerides, and LDL-cholesterol, while increasing plasma insulin, HDL-cholesterol, and serum protein levels.[1] These findings suggest that this compound may have a therapeutic role in the management of diabetes and its associated metabolic disorders.

Quantitative Data

The following tables summarize the available quantitative data on the biological activities of this compound.

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM) | Reference |

| HCT-116 | Colon Carcinoma | 0.44 | ~1.89 | [3] |

| MCF-7 | Breast Adenocarcinoma | 0.46 | ~1.98 | [3] |

| HepG2 | Hepatocellular Carcinoma | 0.74 | ~3.18 | [3] |

| HeLa | Cervical Cancer | - | 45 (24h), 28 (48h) | |

| MDA-MB-231 | Breast Adenocarcinoma | - | - | [3][4] |

Note: IC50 values can vary depending on the experimental conditions.

Table 2: In Vivo Anti-Diabetic and Anti-Lipidemic Effects of this compound in STZ-Induced Diabetic Rats (20 mg/kg bw for 60 days) [1]

| Parameter | Control | Diabetic Control | This compound-Treated |

| Plasma Glucose (mg/dL) | 98.4 ± 4.2 | 345.2 ± 11.8 | 112.6 ± 5.1 |

| Plasma Insulin (µU/mL) | 14.8 ± 0.9 | 5.2 ± 0.4 | 13.5 ± 0.8 |

| HbA1c (%) | 4.8 ± 0.3 | 9.2 ± 0.5 | 5.1 ± 0.3 |

| Total Cholesterol (mg/dL) | 85.2 ± 4.1 | 185.6 ± 8.2 | 92.4 ± 4.5 |

| Triglycerides (mg/dL) | 78.4 ± 3.9 | 165.2 ± 7.8 | 82.6 ± 4.1 |

| HDL-Cholesterol (mg/dL) | 35.2 ± 1.8 | 18.4 ± 0.9 | 33.8 ± 1.7 |

| LDL-Cholesterol (mg/dL) | 34.2 ± 1.7 | 134.2 ± 6.5 | 42.1 ± 2.1 |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's therapeutic targets.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.

Figure 4: Workflow for the MTT cell viability assay.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a negative control (medium only).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Western Blot Analysis for Signaling Pathway Proteins

This protocol is used to detect the expression and phosphorylation status of proteins in signaling pathways, such as PI3K/Akt, after treatment with this compound.

Figure 5: Workflow for Western blot analysis.

Materials:

-

Cells treated with this compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific for target proteins, e.g., p-Akt, Akt, p-p65, p65, p-STAT3, STAT3)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with the desired concentrations of this compound for the specified time.

-

Lyse the cells in lysis buffer and collect the supernatant containing the proteins.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins from the gel to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the image of the protein bands using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Flow Cytometry for Cell Cycle and Apoptosis Analysis

This protocol is used to analyze the effects of this compound on the cell cycle distribution and to quantify apoptosis.

Figure 6: Workflow for flow cytometry analysis.

Materials for Cell Cycle Analysis:

-

Cells treated with this compound

-

PBS

-

70% cold ethanol

-

RNase A

-

Propidium Iodide (PI) staining solution

Procedure for Cell Cycle Analysis:

-

Treat cells with this compound for the desired time.

-

Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content of the cells using a flow cytometer.

-

Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Materials for Apoptosis Analysis:

-

Cells treated with this compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and binding buffer)

Procedure for Apoptosis Analysis:

-

Treat cells with this compound for the desired time.

-

Harvest the cells and wash with PBS.

-

Resuspend the cells in binding buffer.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells using a flow cytometer within 1 hour.

-

Quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells.

Conclusion

This compound is a natural compound with significant potential for therapeutic applications, particularly in the fields of oncology and metabolic diseases. Its ability to inhibit the PI3K/Akt signaling pathway provides a strong rationale for its development as an anti-cancer agent. Furthermore, its demonstrated anti-diabetic and anti-lipidemic effects in preclinical models highlight its potential for managing metabolic disorders. While the precise molecular mechanisms of action, especially concerning the NF-κB and JAK/STAT pathways, require further elucidation, the existing data strongly support continued research into the therapeutic utility of this compound. This technical guide serves as a foundational resource to aid researchers in designing future studies to unlock the full therapeutic potential of this promising natural product.

References

- 1. Antidiabetic and antilipidemic effect of this compound from Costus speciosus (Koen.)Sm., in STZ-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Anticancer Activity of Ethanolic Extract of Tabernaemontana catharinensis in Breast Cancer Lines MCF-7 and MDA-MB-231 [mdpi.com]

Eremanthin: A Sesquiterpene Lactone with a Promising Role in Plant Defense Mechanisms

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Eremanthin, a naturally occurring sesquiterpene lactone, has garnered significant interest for its diverse biological activities. While extensively studied for its medicinal properties, its intrinsic role in mediating plant defense mechanisms is an emerging area of research. This technical guide provides a comprehensive overview of this compound, focusing on its function as a plant defense compound. It consolidates available quantitative data on its bioactivity, details experimental protocols for its study, and visualizes its putative signaling pathways and experimental workflows. This document is intended to serve as a core resource for researchers in plant science, chemical ecology, and drug development from natural products.

Introduction

Plants, being sessile organisms, have evolved a sophisticated arsenal of chemical defenses to protect themselves from a myriad of threats, including herbivores and pathogenic microorganisms. Among the vast array of secondary metabolites produced by plants, sesquiterpene lactones (STLs) represent a large and structurally diverse group of compounds renowned for their wide range of biological activities. This compound, a prominent member of the STL family, is primarily isolated from plants such as Costus speciosus, Eremanthus incanus, and Lychnophora crispa.[1] While its anti-inflammatory, antioxidant, and antidiabetic properties have been the subject of numerous studies, its ecological function as a mediator of plant defense is a compelling field of investigation. This guide delves into the current understanding of this compound's role in protecting plants from their natural enemies.

Chemical Profile of this compound

-

Chemical Name: (3aS,6aR,9aR,9bS)-6-methyl-3,9-dimethylidene-4,6a,7,8,9a,9b-hexahydro-3aH-azuleno[4,5-b]furan-2-one

-

Molecular Formula: C₁₅H₁₈O₂

-

Molecular Weight: 230.30 g/mol

-

Class: Sesquiterpene Lactone

Role in Plant Defense: Antifungal Activity

One of the most well-documented roles of this compound in plant defense is its activity against pathogenic fungi. In vitro studies have demonstrated its efficacy in inhibiting the growth of a range of fungal species.

Quantitative Data: Antifungal Efficacy

The antifungal activity of this compound is typically quantified by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Fungal Species | Minimum Inhibitory Concentration (MIC) in μg/mL | Reference |

| Trichophyton mentagrophytes | 62.5 | [2] |

| Trichophyton simii | 62.5 | [2] |

| Trichophyton rubrum | 31.25 | [2] |

| Epidermophyton floccosum | 125 | [2] |

| Scopulariopsis sp. | 250 | [2] |

| Aspergillus niger | 250 | [2] |

| Magnaporthe grisea | 250 | [2] |

| Curvularia lunata | 125 | [2] |

Putative Signaling Pathways in Plant Defense

While direct evidence for the specific signaling pathways activated by this compound in plants is still emerging, the broader class of sesquiterpene lactones is known to be involved in modulating key plant defense signaling cascades. It is hypothesized that this compound, upon pathogen attack or herbivory, may trigger one or more of the following pathways.

Jasmonic Acid (JA) and Salicylic Acid (SA) Signaling

The production of sesquiterpenoids in plants is often regulated by the plant hormones jasmonic acid (JA) and salicylic acid (SA), which are central to defense against herbivores and pathogens, respectively. It is plausible that this compound biosynthesis is induced by these signaling molecules. Conversely, the presence of this compound could prime or directly activate these pathways, leading to the expression of defense-related genes, such as those encoding Pathogenesis-Related (PR) proteins.

Hypothetical signaling pathway of this compound in plant defense.

Reactive Oxygen Species (ROS) Production

Sesquiterpene lactones have been implicated in the generation of reactive oxygen species (ROS) in biological systems. In plants, a controlled burst of ROS is a hallmark of the defense response against pathogens, triggering a hypersensitive response and strengthening cell walls. It is possible that this compound contributes to this oxidative burst, thereby enhancing the plant's defensive capabilities.

Putative role of this compound in the ROS-mediated defense response.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the role of this compound in plant defense.

Isolation and Purification of this compound from Costus speciosus

Workflow for the isolation and purification of this compound.

Methodology:

-

Extraction: The dried and powdered rhizomes of Costus speciosus are extracted with n-hexane at room temperature for 48 hours.

-

Concentration: The hexane extract is filtered and concentrated under reduced pressure using a rotary evaporator.

-

Column Chromatography: The concentrated extract is subjected to silica gel column chromatography.

-

Elution: The column is eluted with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.

-

Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions showing a spot corresponding to a standard of this compound are pooled.

-

Crystallization: The pooled fractions are concentrated and allowed to crystallize to yield pure this compound.

In Vitro Antifungal Activity Assay (Broth Microdilution Method)

Methodology:

-

Preparation of Fungal Inoculum: The fungal strains are grown on a suitable agar medium. Spores or mycelial fragments are harvested and suspended in sterile saline to a concentration of approximately 1 x 10⁵ CFU/mL.

-